molecular formula C28H26BrN5S B3290051 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine CAS No. 862808-05-7

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine

Cat. No.: B3290051
CAS No.: 862808-05-7
M. Wt: 544.5 g/mol
InChI Key: GFZXHAYFHSUNGC-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine is a complex organic compound that features a unique combination of triazole, thiazole, and piperazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine typically involves multiple steps:

    Formation of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole and thiazole rings.

    Piperazine Attachment: The final step involves the coupling of the triazole-thiazole core with diphenylmethylpiperazine under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the removal of the bromine atom or reduction of other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Quinones, oxidized derivatives

    Reduction: De-brominated products, reduced functional groups

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-bromophenyl)benzene: A halogenated aromatic compound used in the formation of covalent aromatic frameworks.

    2,4,6-Tris(4-bromomethylphenyl)-1,3,5-triazine: Another brominated compound with applications in organic synthesis and materials science.

Uniqueness

1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine is unique due to its combination of triazole, thiazole, and piperazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN5S/c29-24-13-11-23(12-14-24)27-30-31-28-34(27)20-25(35-28)19-32-15-17-33(18-16-32)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,20,26H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZXHAYFHSUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
Reactant of Route 5
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine
Reactant of Route 6
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-4-(diphenylmethyl)piperazine

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